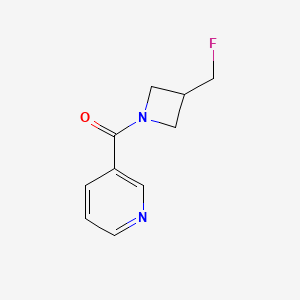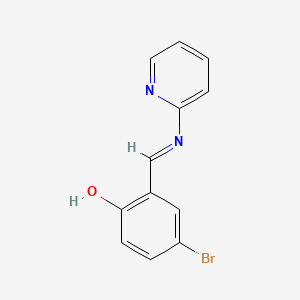
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol” is a compound that contains a phenol group, a pyridine group, and a bromine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the phenol and pyridine groups could result in interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the phenol group could result in the compound being somewhat acidic, while the pyridine group could contribute to basicity .Wissenschaftliche Forschungsanwendungen
Ligand in Ruthenium Complexes
This compound can be used as a ligand in the formation of Ruthenium (II)-2, 2′-bipyridine/1, 10-phenanthroline complexes . These complexes have been prepared by the reaction of (E)-2- ( ( (5- ( (4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4- ( (4-nitrophenyl)ethynyl)phenol ( L) with [Ru (phen) 2 ]Cl 2 ·2H 2 O and [Ru (bipy) 2 ]Cl 2 ·2H 2 O .
Nonlinear Optical Material
The Ruthenium complexes incorporating this compound as a ligand have shown potential for application as nonlinear optical materials . They displayed second harmonic generation by Kurtz-powder technique .
Electrochemical Devices
Due to their rich electrochemical properties, these Ruthenium complexes can be used in the construction of photochemical and electrochemical devices .
Energy Conversion
These complexes are also important in energy conversion , due to their strong metal-to-ligand charge transfer character and long-lived MLCT excited states .
Luminescence Sensors
The complexes are readily fluorescent at room temperature , making them suitable for use in luminescence sensors .
Biotechnology
The unique properties of these complexes have led them to be used in biotechnology , to probe metal–ligand interactions .
Synthesis of Novel Heterocyclic Compounds
This compound can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the 2-(pyridin-2-yl) pyrimidine derivatives synthesized using this compound have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Wirkmechanismus
Target of Action
It has been found that similar compounds have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .
Mode of Action
The compound’s interaction with its targets involves the formation of complexes with other elements. For instance, it has been used in the preparation of hexa-coordinated Ru(II) complexes . These complexes are sensitive to π-acidic character of phen and bipy ligands .
Biochemical Pathways
The compound’s involvement in the formation of complexes suggests it may influence pathways related to metal-to-ligand charge transfer .
Result of Action
The compound’s involvement in the formation of complexes suggests it may influence processes related to charge transfer and ligand interactions .
Action Environment
The action, efficacy, and stability of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol can be influenced by environmental factors. For instance, the compound’s complexes displayed one reversible Ru(II)–Ru(III) oxidation couple and one irreversible Ru(III)–Ru(IV) oxidation in acetonitrile solution . The complexes also showed room-temperature luminescence originated from the lowest energy metal-to-ligand charge transfer excited state and were sensitive to difference in size of the counter anions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-[(E)-pyridin-2-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-8,16H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWERDYZGNGDB-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)
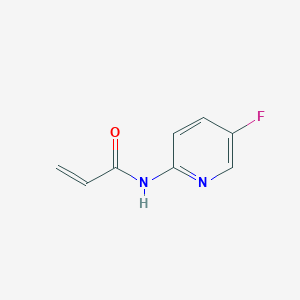
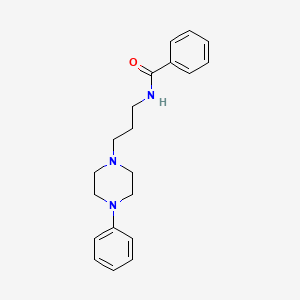


![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)
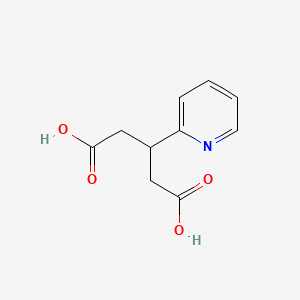
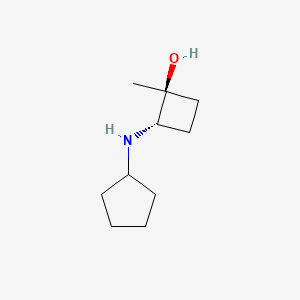
![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)
